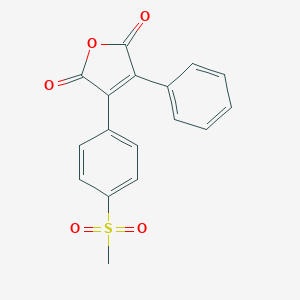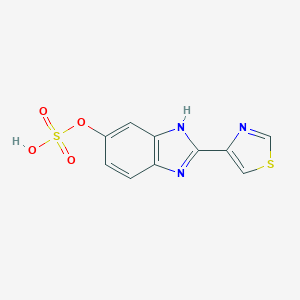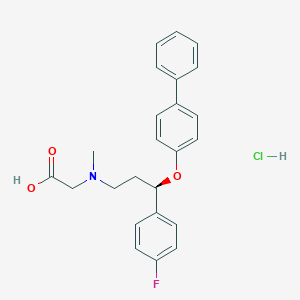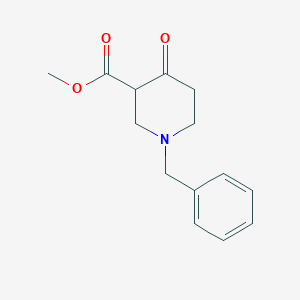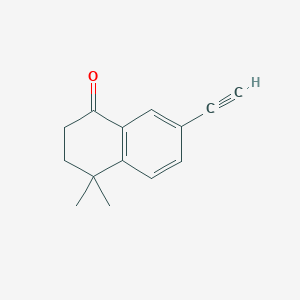
4,4-Dimethyl-7-ethynyl-1-tetralone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4,4-Dimethyl-7-ethynyl-1-tetralone involves complex chemical processes. For instance, the electrochemical reduction of related tetralone compounds in aprotic solvents like dimethylsulphoxide involves irreversible processes and the transfer of two electrons (Shekhawat, Sharma, Bhargav, & Sharma, 2013). These processes are typically diffusion controlled.
Molecular Structure Analysis
The molecular structure of compounds similar to 4,4-Dimethyl-7-ethynyl-1-tetralone is often determined through methods such as single-crystal X-ray diffraction analysis. This technique has been used to establish the structure of related compounds (Roversi, Vogel, & Schenk, 2002).
Chemical Reactions and Properties
Chemical reactions of tetralone derivatives can be varied and complex. For example, the reduction of tetralone in acidic medium is irreversible and involves electron transfer processes. The intensity of cathodic peak current in these reactions increases with the scan rate, indicating diffusion-controlled electrochemical reduction processes (Shekhawat et al., 2013).
Physical Properties Analysis
The physical properties of 4,4-Dimethyl-7-ethynyl-1-tetralone-related compounds, such as solubility, can be measured using various techniques. For example, the solubility of a related compound, 4-(3,4-dichlorophenyl)-1-tetralone, has been measured in various organic solvents and correlated with semiempirical equations (Li, Li, & Wang, 2007).
Chemical Properties Analysis
The chemical properties of tetralone derivatives include their behavior in various chemical reactions. For instance, the ketene dithioacetal derived from 1-tetralone yields different products upon treatment with sodium hydride, indicating specific chemical properties and reactivity patterns (Apparao, Datta, Ila, & Junjappa, 1984).
Wissenschaftliche Forschungsanwendungen
Cancer Research
4,4-Dimethyl-7-ethynyl-1-tetralone derivatives have been examined in the context of cancer research. For instance, Suedee et al. (2007) isolated compounds from Polyalthia jucunda, including a similar compound, which showed inhibitory effects on tumor and non-tumor cell lines, suggesting potential in cancer therapy (Suedee et al., 2007).
Electrochemistry
Shekhawat et al. (2013) investigated the electrochemical reduction of 4-(5',6',7',8'-tetrahydro-naphthalene)-1-tetralone, a related compound, in aprotic solvent, contributing to the understanding of the electrochemical behavior of such compounds (Shekhawat et al., 2013).
DNA Polymerase Inhibition
Kamisuki et al. (2007) discovered novel tetralols, which are structurally similar to 4,4-Dimethyl-7-ethynyl-1-tetralone, from a fungus, showing selective inhibition of human DNA polymerase lambda. This suggests potential applications in molecular biology and genetics (Kamisuki et al., 2007).
Catalysis and Chemical Transformation
Prasomsri et al. (2010) studied the conversion of 1-tetralone over HY zeolite, providing insights into hydrogen transfer abilities in chemical processes, which could have implications for the use of similar tetralone compounds in catalysis (Prasomsri et al., 2010).
Eigenschaften
IUPAC Name |
7-ethynyl-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-4-10-5-6-12-11(9-10)13(15)7-8-14(12,2)3/h1,5-6,9H,7-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSENXSHCDBCKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=C1C=CC(=C2)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444339 | |
| Record name | 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-7-ethynyl-1-tetralone | |
CAS RN |
166978-48-9 | |
| Record name | 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


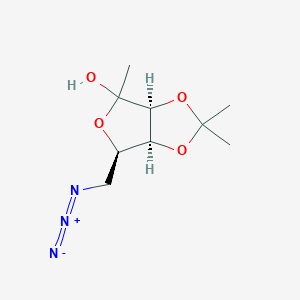
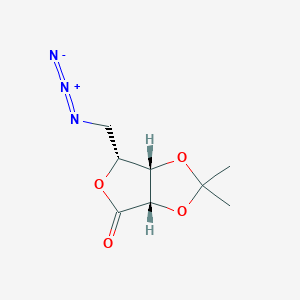


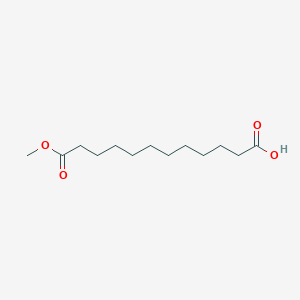
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)
